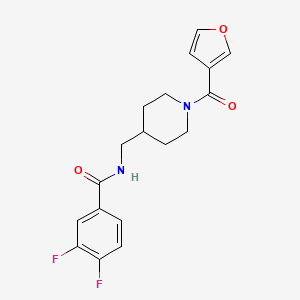

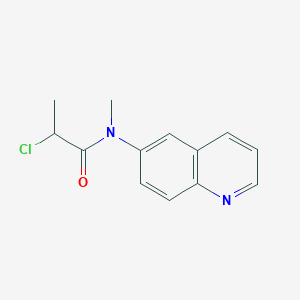

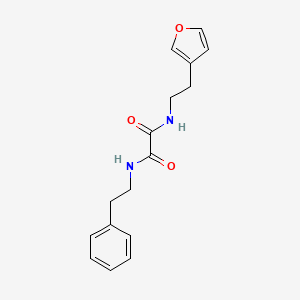

3,4-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,4-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in various pharmaceutical drugs due to its bioactivity . The compound also contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Scientific Research Applications

Oncology Research

Metabolism in Antineoplastic Therapy : Flumatinib, an antineoplastic tyrosine kinase inhibitor, shares a similar structural motif with the compound of interest. It's used in chronic myelogenous leukemia (CML) treatment, demonstrating the relevance of difluoro-benzamide derivatives in cancer therapy. The study identified the main metabolic pathways in humans, indicating the potential of structurally similar compounds in oncology research (Aishen Gong et al., 2010).

Neurology and Imaging

PET Imaging of Microglia : Research into compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) demonstrates the utility of furan-carboxamide derivatives in neuroinflammation imaging. This has implications for studying diseases like Alzheimer's and Parkinson's. The specificity and application in PET imaging highlight the importance of these compounds in neuroscience (A. Horti et al., 2019).

Synthetic Chemistry

Reactivity and Structural Analysis : The unusual reactivity of difluorinated alkenoate with furans, facilitated by electron-withdrawing groups, underlines the unique chemical behavior of difluoro-benzamide derivatives. This has implications for synthetic strategies and understanding reaction mechanisms (G. A. Griffith et al., 2006).

Bioactivity and Drug Development

Development of Urotensin-II Receptor Antagonists : The synthesis and evaluation of 5-arylfuran-2-carboxamide derivatives, related structurally to the compound of interest, for their potential as urotensin-II receptor antagonists. This research contributes to understanding the compound's bioactivity and its application in developing new therapeutics (Chae Jo Lim et al., 2019).

Mechanism of Action

properties

IUPAC Name |

3,4-difluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O3/c19-15-2-1-13(9-16(15)20)17(23)21-10-12-3-6-22(7-4-12)18(24)14-5-8-25-11-14/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITANJDWPGGPNRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

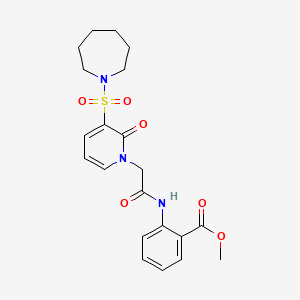

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2998866.png)

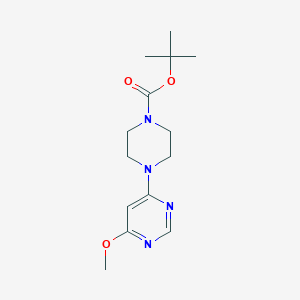

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2998876.png)

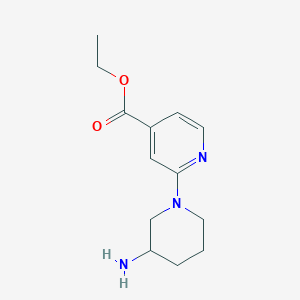

![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2998888.png)

![5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid](/img/structure/B2998889.png)